Cycloastragenol

Description

Historical Context and Research Evolution of Cycloastragenol (B1669396)

This compound (CAG) is a triterpenoid (B12794562) saponin, specifically the aglycone or hydrolysis product of astragaloside (B48827) IV, a primary active component of the Astragalus membranaceus plant. nih.govfrontiersin.org The Astragalus root has a long history of use in traditional Chinese medicine for its purported "Qi tonifying" and adaptogenic effects. nih.gov Scientific interest in this compound emerged from the screening of natural compounds within Astragalus extracts for anti-aging properties. tpcj.org Geron Corporation, in collaboration with The Hong Kong University of Science and Technology, identified this compound as a compound that promotes telomerase activity. nih.gov This discovery marked a pivotal point, shifting the focus from the broader plant extract to this specific molecule. Early research centered on its ability to activate telomerase, an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. darwin-nutrition.frwikipedia.org This initial focus has since broadened to encompass a wider range of pharmacological activities. nih.gov

Overview of Contemporary Academic Interest and Significance of this compound

Current scientific interest in this compound is significant, driven by its potential to address various aspects of aging and age-related diseases. biorxiv.org A large body of preclinical evidence highlights its diverse pharmacological functions, including anti-inflammatory, antioxidant, and immunomodulatory properties. nih.govmdpi.com The compound's ability to activate telomerase remains a central theme in research, with studies exploring its implications for cellular senescence and tissue regeneration. darwin-nutrition.frmdpi.com Researchers are investigating its effects on various cell types, including hematopoietic progenitors, keratinocytes, and neuronal cells. nih.govtpcj.org Furthermore, this compound has been identified as a novel senolytic agent, capable of selectively inducing apoptosis in senescent cells. mdpi.commdpi.com This dual action of activating telomerase and clearing senescent cells positions it as a unique molecule in the field of geroscience. The academic community is actively exploring its mechanisms of action, which appear to involve multiple signaling pathways such as MAPK, PI3K/Akt, and Nrf-2. biorxiv.orgresearchgate.net

Current Trajectories of Preclinical Research on this compound

The preclinical research on this compound is advancing along several key trajectories, aiming to elucidate its therapeutic potential across a spectrum of conditions.

Cellular Senescence and Aging: A primary focus is on its role in mitigating cellular senescence. Studies have shown that this compound can reduce the burden of senescent cells and improve physical function in aged animal models. mdpi.commdpi.com It appears to induce apoptosis in senescent cells by inhibiting Bcl-2 and the PI3K/AKT/mTOR pathway. nih.gov Furthermore, it can suppress the senescence-associated secretory phenotype (SASP), which contributes to chronic inflammation in aging. nih.gov

Neuroprotection: There is a growing interest in the neuroprotective effects of this compound. researchgate.net Preclinical studies suggest it may offer benefits in models of neurodegenerative diseases by reducing oxidative stress and inhibiting mitochondrial apoptosis. researchgate.net Research indicates that it enhances the expression of Nrf2 and HO-1, key components of the cellular antioxidant defense system. researchgate.net Additionally, it has been shown to activate CREB, a transcription factor involved in neuronal survival and plasticity. tpcj.orgkarger.com

Metabolic Disorders: The impact of this compound on metabolic health is another active area of investigation. Animal studies have demonstrated its ability to reduce lipid accumulation in the liver and improve glucose tolerance. nih.govresearchgate.net These effects are thought to be mediated, at least in part, through the activation of the farnesoid X receptor (FXR) signaling pathway. nih.govresearchgate.net

Inflammation and Immune Modulation: this compound's anti-inflammatory properties are being explored in various contexts, including asthma and skin inflammation. mdpi.comnih.gov It has been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells. mdpi.com The compound's ability to regulate macrophage polarization is also a subject of current research. frontiersin.org

Wound Healing: The potential of this compound to promote wound healing is another research avenue. tpcj.org This effect is linked to its ability to stimulate telomerase activity in keratinocytes and enhance Wnt/β-catenin expression in epidermal stem cells. mdpi.com

Interactive Data Table: Preclinical Research Findings on this compound

| Research Area | Model System | Key Findings | Potential Mechanism of Action |

| Cellular Aging | TBI-aged mice, senescent human cells | Alleviated senescent cell burden, improved physical function, induced apoptosis in senescent cells. mdpi.comnih.gov | Inhibition of Bcl-2 and PI3K/AKT/mTOR pathway, suppression of SASP. nih.gov |

| Neuroprotection | Aβ-injected mice, neuronal cell cultures | Reduced oxidative stress, inhibited mitochondrial apoptosis, attenuated depression-like behavior. tpcj.orgresearchgate.net | Enhanced Nrf2 and HO-1 expression, activation of CREB. tpcj.orgresearchgate.net |

| Metabolic Health | High-fat diet-induced obese mice | Reduced hepatic lipid accumulation, lowered blood glucose and triglyceride levels. nih.govresearchgate.net | Enhancement of the FXR signaling pathway. nih.govresearchgate.net |

| Inflammation | Asthmatic mouse model | Alleviated airway inflammation. nih.gov | Inhibition of autophagy in lung cells. nih.gov |

| Wound Healing | In vitro scratch wound assay (human keratinocytes) | Facilitated wound closure. karger.com | Telomerase activation, enhanced Wnt/β-catenin expression. mdpi.com |

| Bone Health | D-galactose-induced and aging rat models | Alleviated age-related bone loss, improved bone microstructure. researchgate.netresearchgate.net | Increased osteoactivin expression. researchgate.netresearchgate.net |

Properties

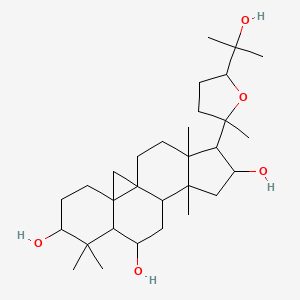

IUPAC Name |

15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENNXORDXYGDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84605-18-5 | |

| Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Research Oriented Derivation of Cycloastragenol

Natural Biosynthetic Pathways and Precursors of Cycloastragenol (B1669396)

The biosynthesis of this compound in plants is a complex process originating from the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.commdpi.com These two pathways converge to produce the universal isoprene (B109036) unit, isopentenyl pyrophosphate (IPP). mdpi.com

The key steps in the formation of the this compound backbone are as follows:

Formation of Squalene (B77637): IPP is converted to farnesyl diphosphate (B83284) (FPP) by farnesyl pyrophosphate synthase (FPS). Subsequently, squalene synthase (SS) catalyzes the head-to-head condensation of two FPP molecules to form squalene. mdpi.com

Cyclization to Cycloartenol (B190886): Squalene undergoes epoxidation by squalene epoxidase (SE) to yield 2,3-oxidosqualene. mdpi.com This intermediate is then cyclized by cycloartenol synthase (CAS) to form cycloartenol, the direct precursor to cycloartane-type triterpenoids. mdpi.comnih.gov A study in 2023 identified AmCAS1 as the cycloartenol synthase in Astragalus membranaceus that catalyzes this crucial step. mdpi.com

Modification of Cycloartenol: The transformation of cycloartenol to this compound involves a series of oxidation and hydroxylation reactions. This includes the formation of hydroxyl groups at the C6, C16, and C25 positions. mdpi.com The formation of the characteristic 20,24-epoxy ring is believed to occur through epoxidation of the terminal olefinic bond of cycloartenol, followed by an intramolecular attack by the C20 hydroxyl group. mdpi.com

From this compound, the plant synthesizes a variety of astragalosides through glycosylation. For instance, the biosynthesis of astragaloside (B48827) IV from this compound involves four main steps: C-3 oxidation, 6-O-glucosylation, C-3 reduction, and 3-O-xylosylation. nih.govfrontiersin.org Key enzymes in this process include the hydroxysteroid dehydrogenase AmHSD1 and the glycosyltransferases AmGT8 and AmGT1. nih.gov

Chemical Synthesis Strategies for this compound and its Analogs for Research

For research purposes, this compound is often derived from its more abundant glycoside, astragaloside IV. tpcj.org Several chemical strategies have been developed to achieve this transformation and to create novel analogs for structural and functional studies.

Acid Hydrolysis and Other Hydrolytic Approaches for Research

Acid hydrolysis is a common method to cleave the glycosidic bonds of astragaloside IV to yield this compound. tpcj.orggoogle.com This approach leverages the acetal-like nature of the glycosidic linkage, which is susceptible to cleavage under acidic conditions. tpcj.org However, strong acid hydrolysis can lead to the formation of the artifact astragenol, a rearranged product. nih.govjst.go.jp To circumvent this, milder hydrolytic methods have been explored. Two-phase acid hydrolysis and mild acid hydrolysis have been investigated, though they often result in low yields of this compound. nih.gov

Oxidative Cleavage Methods for Research

Oxidative cleavage methods offer an alternative route to this compound. Smith degradation, a periodate (B1199274) oxidation-based method, has proven to be a highly effective approach for preparing this compound from astragaloside IV, with reported yields as high as 84.4% under optimized conditions. tpcj.orgnih.gov The process involves the oxidation of the vicinal diols in the sugar moieties with sodium periodate, followed by reduction with sodium borohydride (B1222165) and subsequent mild acid hydrolysis. nih.gov Another oxidative cleavage method involves treatment with oxygen and elemental sodium. google.comresearchgate.net

Biocatalytic and Microbial Transformation Approaches for Structural Diversification

Biocatalysis and microbial transformation have emerged as powerful tools for both the production of this compound and the generation of novel derivatives. tpcj.orgmdpi.com These methods offer high specificity and can achieve complex structural modifications that are challenging to perform through conventional chemical synthesis. tpcj.orgtandfonline.com

Enzymatic Hydrolysis: Specific enzymes, such as β-glucosidases and β-xylosidases, are used to selectively cleave the sugar moieties from astragaloside IV. mdpi.com For example, thermostable and sugar-tolerant enzymes from Dictyoglomus thermophilum have been used to synergistically hydrolyze astragaloside IV to this compound with high conversion rates. mdpi.comnih.gov Researchers have also mined for and identified novel β-glucosidases, like Bgps from Phycicoccus sp. Soil748, that efficiently convert this compound-6-O-β-D-glucoside to this compound. researchgate.net A two-step enzymatic process has been developed that can increase the yield of this compound to 96.5%. tpcj.org

Microbial Transformation: Various microorganisms, including fungi and bacteria, have been employed to transform astragalosides and this compound itself. mdpi.commdpi.com

Absidia corymbifera has been used to convert total astragalosides to astragaloside IV, which can then be hydrolyzed to this compound. mdpi.compatsnap.com

Fungi such as Cunninghamella blakesleeana and Glomerella fusarioides can perform reactions like hydroxylation, cyclization, dehydrogenation, and oxidation on this compound and other astragalus sapogenins. mdpi.com

Endophytic fungi isolated from Astragalus species, including Penicillium roseopurpureum, Alternaria eureka, Neosartorya hiratsukae, and Camarosporium laburnicola, have been used to produce a variety of this compound derivatives through reactions like oxygenation, oxidation, epoxidation, dehydrogenation, and ring cleavage. iyte.edu.trresearchgate.net

Mucor subtilissimus and Aspergillus oryzae have been shown to catalyze hydroxylation, carbonylation, acetylation, and ring expansion reactions on this compound. tandfonline.com

A strain of Bacillus sp. has been utilized to transform astragaloside IV into this compound with a conversion rate of up to 89%. researchgate.net

These biocatalytic approaches not only provide efficient routes to this compound but also generate a diverse library of its analogs, which are valuable for structure-activity relationship studies.

Strategies for the Preparation of this compound Glycosides for Research

The synthesis of this compound glycosides is crucial for studying the effects of glycosylation on the compound's properties. Chemical and enzymatic methods have been developed for this purpose.

An efficient synthetic approach has been established for producing four types of this compound glycosides: 25-O-glycoside, 3-O-glycoside, 3,6-O-bisglycoside, and 3,25-O-bisglycoside. acs.orgacs.org This strategy involves a PPY-mediated, concentration-controlled acetylation to differentiate the hydroxyl groups of this compound, followed by an Au(I)-catalyzed Yu glycosylation. acs.orgacs.org

Enzymatic glycosylation offers a highly specific alternative. Several glycosyltransferases (GTs) from Astragalus membranaceus have been identified and characterized. nih.gov For example, AmGT8 has been identified as a multifunctional glycosyltransferase capable of catalyzing 6-O-glucosylation. nih.govresearchgate.net Other identified GTs include AmGT15 (3-O-xylosylation), AmGT14 (3-O-glucosylation), AmGT13 (25-O-glucosylation/O-xylosylation), and AmGT7 (2'-O-glucosylation). nih.gov These enzymes can be used in combinatorial biosynthesis to produce a variety of astragalosides. nih.gov

Molecular and Cellular Mechanisms of Action of Cycloastragenol

Modulation of Telomere Biology and Telomerase Activity

Cycloastragenol (B1669396) is recognized for its ability to activate telomerase, the enzyme responsible for maintaining the length of telomeres, which are the protective caps (B75204) at the ends of chromosomes. nih.gov Telomere shortening is a natural process that occurs with each cell division and is associated with cellular aging.

The catalytic subunit of telomerase, Telomerase Reverse Transcriptase (TERT), is a critical component for its function. frontiersin.org this compound has been shown to activate telomerase by increasing the expression of TERT at both the mRNA and protein levels in various cell types, including primary cortical neurons and human epidermal stem cells. biorxiv.org This upregulation of TERT expression is a key mechanism by which this compound enhances telomerase activity. biorxiv.org

Beyond simply increasing its expression, this compound also influences the cellular location of TERT. For telomerase to function, TERT must be transported into the nucleus where the chromosomes reside. biorxiv.org Research indicates that this compound promotes the nuclear localization of TERT. biorxiv.orgbiorxiv.org This is achieved, in part, by enhancing the levels of the Hsp90-chaperone complex, which is involved in the proper folding and transport of TERT into the nucleus. biorxiv.orgbiorxiv.org Conversely, it has been observed to decrease the expression of proteins that prevent TERT's nuclear entry and promote its degradation. biorxiv.org

By activating telomerase, this compound can influence telomere length. Studies have demonstrated that it can elongate telomeres, particularly in cells with short telomeres. nih.gov This action helps to counteract the progressive telomere shortening that occurs with cell division. biorxiv.org Critically short telomeres can be recognized by the cell as a form of DNA damage, triggering a DNA damage response that can lead to cellular senescence or apoptosis (programmed cell death). nih.govbiorxiv.org By maintaining telomere length, this compound helps to reduce the incidence of critically short telomeres, thereby mitigating the DNA damage response and promoting cell viability and chromosomal stability. nih.gov

Interaction with Key Intracellular Signaling Pathways

This compound exerts its cellular effects by interacting with and modulating several key intracellular signaling pathways that are crucial for cell growth, proliferation, survival, and stress response.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. nih.govmdpi.com this compound has been shown to inhibit this pathway in certain contexts, such as in senescent cells. nih.gov By reducing the phosphorylation levels of key proteins in this pathway, including PI3K, AKT, and mTOR, this compound can induce apoptosis in senescent cells. nih.gov This selective elimination of senescent cells is a proposed mechanism for its anti-aging effects. nih.gov In other contexts, such as non-small cell lung cancer, this compound has been observed to induce a protective autophagy response through the modulation of the AMPK/ULK1/mTOR pathway. jcimjournal.com

| Pathway Component | Effect of this compound | Observed Outcome | Cell/Tissue Type |

|---|---|---|---|

| p-PI3K | Reduced levels | Induction of apoptosis | Senescent IMR-90 and HELF cells |

| p-AKT | Reduced levels | Induction of apoptosis | Senescent IMR-90 and HELF cells |

| p-mTOR | Reduced levels | Induction of apoptosis | Senescent IMR-90 and HELF cells |

| AMPK/ULK1/mTOR | Modulation | Induction of protective autophagy | Non-small cell lung cancer cells |

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. nih.govnih.gov Research has shown that this compound can activate this pathway by inducing the phosphorylation of ERK in a time- and dose-dependent manner. nih.govsemanticscholar.orgresearchgate.net This activation has been observed in a wide range of cell types, including human embryonic kidney cells, keratinocytes, and cells of lung, brain, mammary, endothelial, and hematopoietic origins. nih.govsemanticscholar.org The activation of the Src/MEK/ERK pathway is suggested to be one of the mechanisms through which this compound exerts its cellular effects, including the activation of telomerase. nih.govsemanticscholar.orgresearchgate.net

| Pathway Component | Effect of this compound | Cell/Tissue Type |

|---|---|---|

| ERK | Induced phosphorylation | HEK293 cells, HEK-neo keratinocytes, lung, brain, mammary, endothelial, and hematopoietic cells |

| c-Src | Involvement in ERK phosphorylation | Not specified |

| MEK (ERK kinase) | Involvement in ERK phosphorylation | Not specified |

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell growth, and differentiation. frontiersin.orgfrontiersin.org Studies have indicated that this compound can engage this pathway. nih.gov For instance, it has been shown to induce the expression of JAK2 and STAT5b and enhance the phosphorylation of STAT5b, which is followed by an increase in TERT expression. nih.gov This suggests that the JAK/STAT signaling pathway is another avenue through which this compound activates telomerase. nih.gov In the context of senescent cells, this compound has been found to reduce the levels of phosphorylated STAT3 (p-STAT3), which is associated with the suppression of the senescence-associated secretory phenotype (SASP). nih.gov

| Pathway Component | Effect of this compound | Observed Outcome | Cell/Tissue Type |

|---|---|---|---|

| JAK2 | Induced expression | Increased TERT expression | Not specified |

| STAT5b | Induced expression and enhanced phosphorylation | Increased TERT expression | Not specified |

| p-STAT3 | Reduced levels | Suppression of SASP | Senescent cells |

Nrf2/ARE Pathway Activation and Redox Balance

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a critical cellular defense mechanism against oxidative stress. This activation leads to the upregulation of various cytoprotective enzymes, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and maintain redox balance.

Studies have demonstrated that this compound treatment increases the nuclear localization and activity of Nrf2. This translocation to the nucleus allows Nrf2 to bind to the ARE in the promoter regions of its target genes, initiating their transcription. Consequently, there is an increased expression and activity of antioxidant enzymes. Research has shown that this compound can upregulate the activity of enzymes such as heme oxygenase-1 (HO-1), glutathione reductase (GR), and glutamate-cysteine ligase catalytic subunit (GCLC). This enzymatic enhancement contributes to a dose-dependent reduction in H₂O₂-induced ROS formation, protecting cells from oxidative damage.

Furthermore, the activation of the Nrf2 pathway by this compound has been linked to its neuroprotective effects and its ability to modulate other cellular processes, including telomerase activity and proteostasis.

NF-κB Pathway Inhibition

This compound exerts anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, and its dysregulation is implicated in various chronic diseases.

Research indicates that this compound can suppress the activation of the NF-κB pathway. In studies involving receptor activator of nuclear factor-κB ligand (RANKL)-stimulated bone marrow macrophages, this compound was found to inhibit NF-κB activity in a dose-dependent manner. Mechanistically, it has been observed to reverse the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκB-α degradation, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. This inhibition of the NF-κB pathway contributes to the anti-inflammatory and immunomodulatory properties attributed to this compound.

AMPK/ULK1 Pathway Modulation and Autophagy Regulation

This compound has been found to modulate the AMP-activated protein kinase (AMPK)/Unc-51 like autophagy activating kinase 1 (ULK1) pathway, which plays a central role in the regulation of autophagy. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, essential for maintaining cellular homeostasis.

In the context of non-small cell lung cancer cells, this compound has been shown to induce a protective autophagy response through the modulation of the AMPK/ULK1/mammalian target of rapamycin (mTOR) pathway nih.gov. The activation of AMPK, a key energy sensor in cells, can initiate autophagy. AMPK can directly activate ULK1, a critical initiator of the autophagic process. The interplay between AMPK, ULK1, and mTOR forms a crucial regulatory node for autophagy. While some studies point to this compound inducing autophagy, other research suggests it may inhibit autophagy in certain contexts, such as in airway inflammation models, by inhibiting AKT1-RPS6KB1 signaling spandidos-publications.combiorxiv.org. This indicates that the effect of this compound on autophagy may be cell-type and context-dependent.

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Emerging evidence suggests a potential link between this compound and the modulation of this pathway.

Some studies have indicated that telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase which can be activated by this compound, is coupled to Wnt/β-catenin signaling and mediates Wnt-dependent gene expression through chromatin remodeling spandidos-publications.com. This suggests an indirect influence of this compound on this pathway through its effects on TERT. Further research is needed to fully elucidate the direct and indirect interactions of this compound with the Wnt/β-catenin signaling cascade and its functional consequences.

CREB Pathway Activation

This compound has been demonstrated to activate the cAMP response element-binding protein (CREB) pathway, a signaling cascade important for neuronal survival, plasticity, and cognitive function.

In neuronal cells, including PC12 cells and primary neurons, this compound treatment has been shown to induce the phosphorylation of CREB at Serine 133, a key event for its activation spandidos-publications.com. This activation of CREB by this compound is linked to the induction of telomerase activity in these cells. Blockade of CREB expression has been shown to reduce both basal and this compound-induced telomerase activity, indicating that CREB is a crucial mediator of this effect spandidos-publications.com. Furthermore, the activation of the CREB pathway by this compound leads to the increased expression of CREB-regulated genes such as bcl2, which is involved in promoting cell survival spandidos-publications.com.

Proteasome Activity and Proteostasis Regulation

This compound has been found to enhance proteasome activity, a key component of the cellular machinery responsible for maintaining protein homeostasis, or proteostasis. The proteasome degrades misfolded, damaged, and unnecessary proteins, preventing their toxic accumulation.

Research has shown that this compound can increase the activity of the proteasome. This effect is linked to the activation of the Nrf2 pathway, as proteasome subunits are downstream targets of Nrf2. Furthermore, the enhancement of proteasome activity by this compound appears to be dependent on the induction of telomerase activity, which is mediated by the Nrf2 system. This suggests a complex interplay between these three major cellular pathways in the regulation of proteostasis by this compound. By boosting proteasome function, this compound helps maintain a healthy proteome, which is crucial for cellular function and longevity.

Influence on Cellular Fate Processes

This compound has been shown to influence several key cellular fate processes, including apoptosis, senescence, and cell proliferation and differentiation.

Apoptosis: this compound's effect on apoptosis, or programmed cell death, appears to be context-dependent. In some cancer cell lines, such as non-small cell lung cancer and colon cancer, this compound has been shown to induce apoptosis nih.govmdpi.com. This pro-apoptotic effect in cancer cells is often mediated through the activation of tumor suppressor pathways, such as p53 mdpi.com. Conversely, in other contexts, such as in neuronal cells, this compound can exhibit anti-apoptotic effects by promoting the expression of survival genes like bcl2 spandidos-publications.com.

Senescence: this compound has been identified as a compound that can delay cellular senescence, the process of irreversible cell cycle arrest. It has been shown to reduce the viability of senescent cells, suggesting a senolytic-like activity nih.govnih.gov. Mechanistically, this can occur through the inhibition of pro-senescence pathways and the modulation of the p53/p21 axis biorxiv.org. By delaying senescence, this compound may help to preserve tissue function during aging.

Proliferation and Differentiation: this compound has been observed to promote the proliferation of various cell types, including T-lymphocytes and neural stem cells spandidos-publications.com. This proliferative effect is often linked to its ability to activate telomerase, which helps to maintain telomere length and replicative capacity. In addition to promoting proliferation, this compound has also been shown to influence cell differentiation. For example, it has been demonstrated to enhance the chondrogenic differentiation of human adipose-derived mesenchymal stem cells, suggesting its potential role in cartilage regeneration nih.gov.

| Cellular Process | Effect of this compound | Key Molecular Mechanisms | Cell Types Studied |

| Apoptosis | Induces apoptosis in cancer cells; inhibits apoptosis in other cell types. | p53 activation, Bcl-2 family modulation. | Non-small cell lung cancer cells, colon cancer cells, neuronal cells. |

| Senescence | Delays cellular senescence and reduces the viability of senescent cells. | Inhibition of pro-senescence pathways, modulation of p53/p21. | Various cell models of aging. |

| Proliferation | Promotes cell proliferation. | Telomerase activation. | T-lymphocytes, neural stem cells. |

| Differentiation | Enhances chondrogenic differentiation. | Not fully elucidated. | Human adipose-derived mesenchymal stem cells. |

Cell Proliferation and Apoptosis Pathways

This compound (CAG) has been shown to modulate cell proliferation and induce apoptosis in various cell types through multiple signaling pathways. In the context of oncology, studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells. For instance, in non-small cell lung cancer (NSCLC), this compound triggers both apoptosis and a protective autophagy response nih.gov. The apoptotic effect is partly mediated by the accumulation of phorbol-12-myristate-13-acetate-induced protein 1 (NOXA), a key apoptosis-related protein nih.gov.

In colon cancer cells, the antitumor effect of this compound is dependent on the p53 tumor suppressor protein mdpi.com. Treatment with this compound leads to a dose-dependent increase in p53 levels in HCT116p53+/+ cells, subsequently inducing apoptosis. This p53 activation influences the expression of downstream target genes associated with apoptosis, such as p21 and PUMA (p53 upregulated modulator of apoptosis) mdpi.com. Furthermore, this compound treatment decreases the expression of Pro-PARP in a p53-dependent manner, indicating the initiation of the apoptotic cascade mdpi.com.

Beyond cancer cells, this compound influences proliferation in other contexts. It enhances the proliferative capacity of both CD4(+) and CD8(+) T lymphocytes, which is associated with increased telomerase activity spandidos-publications.com. In neural stem cells, this compound has been found to increase proliferation and improve survival spandidos-publications.com. Conversely, in conditions characterized by hyperproliferation, such as psoriasis, this compound can restrain the excessive proliferation of keratinocytes by promoting apoptosis and autophagy nih.gov.

Table 1: Effects of this compound on Key Proteins in Cell Proliferation and Apoptosis

| Cell Type | Protein/Pathway | Effect of this compound | Research Finding |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | NOXA | Increased Accumulation | Promotes apoptosis by facilitating the buildup of the pro-apoptotic protein NOXA. nih.gov |

| Colon Cancer (HCT116p53+/+) | p53 | Increased Expression | Activates p53, a key tumor suppressor, to induce apoptosis. mdpi.com |

| Colon Cancer (HCT116p53+/+) | p21, PUMA | Upregulated mRNA Expression | Increases expression of p53 target genes that regulate cell cycle arrest and apoptosis. mdpi.com |

| Colon Cancer (HCT116p53+/+) | Pro-PARP | Decreased Expression | Indicates cleavage of PARP, a hallmark of apoptosis execution. mdpi.com |

| Keratinocytes (IL-22 Stimulated) | Apoptosis Rate | Increased | Promotes apoptosis to counteract hyperproliferation in a psoriasis model. nih.gov |

| Nucleus Pulposus Cells (High Glucose) | BAX, Cleaved-Caspase 3 | Downregulated Expression | Protects cells from apoptosis induced by high glucose stress. nih.gov |

| Nucleus Pulposus Cells (High Glucose) | Bcl-2 | Upregulated Expression | Enhances the expression of the anti-apoptotic protein Bcl-2. nih.gov |

Cellular Senescence Pathways (Senolytic Effects)

This compound has been identified as a novel senolytic agent, meaning it can selectively induce apoptosis in senescent cells. nih.govsemanticscholar.orgconsensus.app The accumulation of senescent cells is a hallmark of aging and contributes to many age-associated diseases nih.govnih.gov. By eliminating these cells, this compound may help alleviate age-related dysfunction nih.govresearchgate.net.

The senolytic activity of this compound is linked to its ability to induce apoptosis in senescent cells through the inhibition of the Bcl-2 family of anti-apoptotic proteins nih.govnih.govresearchgate.net. Studies in senescent IMR-90 and HELF cells showed that this compound treatment significantly decreased the levels of Bcl-2 and Bcl-xl nih.gov. This disruption of the anti-apoptotic defense of senescent cells pushes them toward cell death.

Furthermore, this compound's senolytic effect involves the modulation of the PI3K/AKT/mTOR signaling pathway, which is often activated in senescent cells and contributes to their survival nih.govnih.govresearchgate.net. Research has demonstrated that this compound treatment leads to a dose-dependent inhibition of the phosphorylation of PI3K, AKT, and mTOR in senescent cells nih.govresearchgate.net. In addition to clearing senescent cells, this compound also suppresses the senescence-associated secretory phenotype (SASP), which involves the secretion of pro-inflammatory cytokines and other molecules by senescent cells that can negatively impact surrounding tissues nih.govsemanticscholar.orgnih.gov.

In specific models of cellular stress, such as nucleus pulposus cells exposed to high glucose, this compound can protect against induced senescence. It achieves this by downregulating the senescence marker p16 and activating telomerase, thereby preserving the replicative capacity of the cells nih.govspandidos-publications.com.

Table 2: this compound's Impact on Cellular Senescence Pathways

| Target Pathway/Component | Effect of this compound | Cellular Context | Mechanism |

|---|---|---|---|

| Senescent Cell Viability | Selective Killing | Senescent IMR-90 & HELF cells | Induces apoptosis specifically in senescent cells, not non-senescent cells. nih.govsemanticscholar.org |

| Bcl-2 Family Proteins (Bcl-2, Bcl-xl) | Inhibition/Downregulation | Senescent IMR-90 & HELF cells | Reduces levels of anti-apoptotic proteins, making senescent cells susceptible to apoptosis. nih.gov |

| PI3K/AKT/mTOR Pathway | Inhibition of Phosphorylation | Senescent Cells | Blocks a key pro-survival signaling pathway that is often upregulated in senescent cells. nih.govnih.govresearchgate.net |

| Senescence-Associated Secretory Phenotype (SASP) | Suppression | Senescent Cells | Reduces the secretion of inflammatory and tissue-damaging factors by senescent cells. nih.govsemanticscholar.orgnih.gov |

| p16 (Senescence Marker) | Downregulation | High Glucose-Stressed Nucleus Pulposus Cells | Prevents the onset of cellular senescence induced by metabolic stress. nih.govspandidos-publications.combiorxiv.org |

Mitochondrial Function and Bioenergetics

This compound exerts protective effects on mitochondrial health, primarily by mitigating oxidative stress and inhibiting mitochondria-mediated apoptosis. Mitochondrial dysfunction is a critical factor in cellular aging and various pathologies, often characterized by increased production of reactive oxygen species (ROS) and the release of pro-apoptotic factors researchgate.net.

In a model of Alzheimer's disease, this compound was shown to reduce oxidative stress by decreasing ROS levels and lipid peroxidation. This was accompanied by the inhibition of mitochondrial apoptosis, evidenced by an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and Bim, as well as a reduction in caspase-3 levels researchgate.net. Similarly, in endothelial cells, this compound has been found to inhibit mitochondrial cell death spandidos-publications.com.

Lysosomal Function and Autophagy

This compound has been shown to be a modulator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins, which relies on functional lysosomes. In certain contexts, this compound promotes autophagy, which can serve as a protective or cell-death-promoting mechanism depending on the cell type and stress.

In non-small cell lung cancer cells, this compound induces a protective autophagy response through the modulation of the adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK)/unc-51-like autophagy-activating kinase (ULK1)/mammalian target of rapamycin (mTOR) pathway nih.gov. The activation of AMPK and inhibition of mTOR are central events that initiate the autophagy process.

In a psoriasis model using IL-22-stimulated keratinocytes, this compound was found to repress hyperproliferation by promoting autophagy nih.gov. This effect was mediated through the miR-145/STC1/Notch1 axis. Specifically, this compound enhanced miR-145, which negatively regulates Stanniocalcin-1 (STC1). The reduction in STC1, in turn, inhibits the Notch1 pathway, leading to the induction of autophagy nih.gov. Other research also points to this compound improving autophagy by inhibiting AKT1-RPS6KB1 signaling biorxiv.org. While these studies focus on the autophagic process, it is intrinsically linked to lysosomal function, as the final step of autophagy involves the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of cargo occurs.

Gene Expression and Proteomic Profiling in Response to this compound

This compound treatment leads to significant changes in gene expression and protein profiles, reflecting its impact on various cellular pathways. A key target is the gene encoding the catalytic subunit of telomerase, TERT. This compound upregulates TERT expression in nucleus pulposus cells and human keratinocytes, which is central to its effects on telomere maintenance and cellular senescence spandidos-publications.comspandidos-publications.combiorxiv.org.

Proteomic and gene expression analyses have revealed broad changes in response to this compound:

Apoptosis and Senescence: As detailed in previous sections, this compound alters the expression of numerous genes and proteins in these pathways. It upregulates the expression of tumor suppressors like p53 and its downstream targets p21 and PUMA in colon cancer cells mdpi.com. In senescent cells, it downregulates the protein levels of anti-apoptotic factors like Bcl-2 and Bcl-xl and reduces the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway nih.govresearchgate.net.

Inflammatory and Immune Response: A quantitative proteomic analysis in a mouse model of asthma identified 248 differentially expressed proteins following this compound treatment nih.gov. Notably, this compound was found to downregulate the expression of Integrin Alpha L (ITGAL), Spleen Tyrosine Kinase (Syk), and Vav1, proteins involved in immune cell signaling and inflammation nih.gov.

Cytoprotective Pathways: this compound has been shown to increase the activity of the Nuclear factor erythroid 2-related factor 2 (Nrf-2), a master regulator of the antioxidant response biorxiv.org. This leads to the upregulation of cytoprotective enzymes, enhancing the cell's defense against oxidative stress biorxiv.org. Studies on this compound derivatives have further confirmed the enhancement of NRF2 nuclear localization and transcriptional activity biorxiv.org.

Table 3: Selected Gene and Protein Expression Changes Induced by this compound

| Gene/Protein | Change in Expression/Activity | Cell/Model System | Associated Cellular Process |

|---|---|---|---|

| TERT | Upregulation | Nucleus Pulposus Cells, Keratinocytes | Telomerase activation, anti-senescence spandidos-publications.comspandidos-publications.com |

| p53 | Upregulation | Colon Cancer Cells (HCT116p53+/+) | Tumor suppression, apoptosis mdpi.com |

| p-PI3K, p-AKT, p-mTOR | Downregulation (of phosphorylation) | Senescent Cells | Inhibition of pro-survival signaling, senolysis nih.gov |

| ITGAL, Syk, Vav1 | Downregulation | OVA-Induced Asthmatic Mice | Anti-inflammatory effects nih.gov |

| Nrf-2 | Increased Activity/Nuclear Localization | Human Epidermal Keratinocytes | Antioxidant defense, cytoprotection biorxiv.orgbiorxiv.org |

Investigational Biological Activities of Cycloastragenol in Preclinical Models

Studies in In Vitro Cellular Models

In vitro studies using cultured cells provide a fundamental understanding of a compound's biological effects at the cellular and molecular level. Cycloastragenol (B1669396) has been investigated in various in vitro systems, including primary cell cultures, immortalized cell lines, and three-dimensional (3D) cell culture models. spandidos-publications.combiorxiv.orgnih.govnih.govresearchgate.netbiorxiv.orgnih.govspandidos-publications.comupmbiomedicals.comresearchgate.netopenaccessebooks.commedchemexpress.comsemanticscholar.orgresearchgate.net

Primary Cell Culture Investigations

Primary cells, which are isolated directly from tissues, offer a model that closely mimics the in vivo state. Research on this compound has utilized various primary cell types to explore its biological activities. biorxiv.orgnih.govresearchgate.netnih.govspandidos-publications.comresearchgate.netsemanticscholar.orgresearchgate.netpublish.csiro.au

Studies using primary rat nucleus pulposus cells have shown that this compound can protect against high-glucose-induced senescence and apoptosis. spandidos-publications.com In human epidermal stem cells (EpSCs), this compound was observed to promote proliferation and migration. nih.govresearchgate.net Specifically, a concentration of 0.3 μM was found to be most effective in increasing the expression of TERT, β-catenin, and c-Myc, and these proliferative and migratory effects were diminished when TERT and β-catenin were silenced. nih.govresearchgate.net

Investigations into neuronal cells have also yielded significant findings. In primary cortical and hippocampal neurons, this compound was found to induce telomerase activity. karger.com Furthermore, in in vitro cultured dorsal root ganglion (DRG) neurons from mice, administration of this compound promoted axon growth. nih.gov Research on primary cultured bovine cumulus cells and mouse granulosa cells demonstrated that this compound treatment enhanced telomerase activity. researchgate.netpublish.csiro.au

Table 1: Effects of this compound in Primary Cell Culture Models

| Cell Type | Model System | Observed Effects | Reference(s) |

|---|---|---|---|

| Rat Nucleus Pulposus Cells | High-glucose induced stress | Protected against senescence and apoptosis. | spandidos-publications.com |

| Human Epidermal Stem Cells | In vitro culture | Promoted proliferation and migration; increased TERT, β-catenin, and c-Myc expression. | nih.govresearchgate.net |

| Primary Cortical & Hippocampal Neurons | In vitro culture | Induced telomerase activity. | karger.com |

| Mouse Dorsal Root Ganglion Neurons | In vitro culture | Promoted axon growth. | nih.gov |

| Bovine Cumulus Cells | In vitro culture | Enhanced telomerase activity. | publish.csiro.au |

| Mouse Granulosa Cells | In vitro culture | Enhanced telomerase activity. | researchgate.net |

Immortalized Cell Line Applications

Immortalized cell lines, which can proliferate indefinitely, are valuable tools for a wide range of biomedical research, including studies on drug metabolism, cytotoxicity, and gene function. creative-bioarray.comencyclopedia.pub this compound has been studied in several immortalized cell lines to understand its molecular mechanisms. spandidos-publications.combiorxiv.orgbiorxiv.orgnih.govspandidos-publications.comupmbiomedicals.comopenaccessebooks.comkarger.comnih.govbiorxiv.org

In the human neuroblastoma cell line SH-SY5Y, this compound demonstrated neuroprotective effects against oxidative stress induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease in vitro. researchgate.net Studies on human neonatal epithelial keratinocyte (HEKn) cells revealed that this compound treatment promoted both hTERT protein and mRNA levels in a dose-dependent manner. biorxiv.org It also stimulated telomerase activity and facilitated wound closure in these cells. karger.com Further research in HEKn cells showed that novel derivatives of this compound enhanced NRF2 nuclear activity and increased proteasome activity. biorxiv.orgbiorxiv.org

In the context of cancer research, this compound was found to inhibit the proliferation of lung cancer A549 cells. synthego.com In human IMR-90 fibroblasts, this compound was identified as a senolytic agent, selectively inducing apoptosis in senescent cells. nih.gov This effect was associated with the inhibition of Bcl-2 and the PI3K/AKT/mTOR pathway. mdpi.com Additionally, in Caco-2 cells, a model for the intestinal barrier, this compound was shown to be efficiently absorbed via passive diffusion. spandidos-publications.comnih.gov

Table 2: Investigational Effects of this compound in Immortalized Cell Lines

| Cell Line | Application/Model | Key Findings | Reference(s) |

|---|---|---|---|

| SH-SY5Y (Human Neuroblastoma) | Parkinson's Disease Model (6-OHDA induced) | Exhibited neuroprotective effects against oxidative stress. | researchgate.net |

| HEKn (Human Neonatal Epithelial Keratinocytes) | Cellular Aging and Wound Healing | Promoted hTERT expression, telomerase activity, and wound closure. Derivatives enhanced NRF2 and proteasome activity. | biorxiv.orgbiorxiv.orgkarger.combiorxiv.org |

| A549 (Human Lung Carcinoma) | Cancer Research | Inhibited cell proliferation. | synthego.com |

| IMR-90 (Human Fibroblasts) | Cellular Senescence | Acted as a senolytic agent, inducing apoptosis in senescent cells. | nih.gov |

| Caco-2 (Human Colorectal Adenocarcinoma) | Intestinal Absorption Model | Demonstrated efficient absorption through passive diffusion. | spandidos-publications.comnih.gov |

Three-Dimensional Cell Culture Systems (e.g., Organoids, Spheroids)

Three-dimensional (3D) cell culture systems, such as organoids and spheroids, provide a more physiologically relevant in vitro environment compared to traditional 2D cultures by mimicking the complex cell-cell and cell-matrix interactions of native tissues. upmbiomedicals.comnih.govcellculturedish.comthermofisher.commdpi.com

In a 3D chondrogenic culture of human adipose-derived mesenchymal stem cells (hAMSCs), this compound was investigated for its potential in cartilage regeneration. nih.gov The study found that this compound promoted cell proliferation, maintained a stable active chondrocyte phenotype, and supported the production of cartilaginous extracellular matrix over a 28-day period. nih.gov In a 3D cell culture model of Parkinson's disease using the SH-SY5Y cell line, this compound showed neuroprotective effects against 6-OHDA-induced oxidative stress and promoted neuroregeneration. researchgate.net Furthermore, recent studies on colorectal cancer organoids have also included investigations into the effects of this compound. nih.gov

Research in In Vivo Animal Models

In vivo animal models are crucial for understanding the systemic effects of a compound and its potential therapeutic applications. vetbooks.irrevespcardiol.orgmdpi.com this compound has been evaluated in various animal models to investigate its effects on different physiological systems. spandidos-publications.combiorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.govspandidos-publications.comupmbiomedicals.comopenaccessebooks.commedchemexpress.comsemanticscholar.orgresearchgate.netencyclopedia.pubmdpi.comnih.govresearchgate.netspandidos-publications.commdpi.com

Neurobiological System Modulation

The effects of this compound on the central and peripheral nervous systems have been a significant area of research. spandidos-publications.combiorxiv.orgnih.govnih.govresearchgate.netsemanticscholar.orgkarger.combiorxiv.orgmdpi.commdpi.comtpcj.org

In a rat model of cerebral ischemia-reperfusion injury, this compound was found to reduce neuron apoptosis, improve neurological function, and decrease the volume of cerebral infarction. spandidos-publications.com It has also been shown to promote recovery from brain injuries in animal experiments. spandidos-publications.com In a mouse model of spinal cord injury, intraperitoneal administration of this compound promoted the regeneration of dorsal column axons and led to the recovery of sensory and urinary function. nih.gov

Studies in mouse models of neurodegenerative diseases have also been conducted. In an amyloid-beta (Aβ)-injected mouse model of Alzheimer's disease, this compound administration was shown to regulate neurotrophic factors and reduce neuroinflammation. mdpi.com It enhanced the expression of p-CREB, NeuN, BDNF, and p-TrkB, while reducing the expression of inflammatory markers like Iba-1, GFAP, TNF-α, and IL-1β. mdpi.com In a mouse model of traumatic brain injury (TBI), this compound treatment alleviated the burden of senescent cells and improved age-related physical dysfunction. nih.govmdpi.com Furthermore, this compound has been shown to attenuate depression-like behavior in experimental mice. spandidos-publications.comresearchgate.net In a rat model of subarachnoid hemorrhage, this compound suppressed oxidative insults and neuroinflammation. semanticscholar.org

Table 3: Neurobiological Effects of this compound in Animal Models

| Animal Model | Condition | Observed Effects | Reference(s) |

|---|---|---|---|

| Rat | Cerebral Ischemia-Reperfusion Injury | Reduced neuron apoptosis, improved neurological function, decreased cerebral infarction volume. | spandidos-publications.com |

| Mouse | Spinal Cord Injury | Promoted dorsal column axon regeneration, improved sensory and urinary function. | nih.gov |

| Mouse | Alzheimer's Disease (Aβ-injected) | Regulated neurotrophic factors (p-CREB, NeuN, BDNF, p-TrkB), reduced neuroinflammation (Iba-1, GFAP, TNF-α, IL-1β). | mdpi.com |

| Mouse | Traumatic Brain Injury (TBI) | Alleviated senescent cell burden, improved physical function. | nih.govmdpi.com |

| Mouse | Depression | Attenuated depression-like behavior. | spandidos-publications.comresearchgate.net |

| Rat | Subarachnoid Hemorrhage | Suppressed oxidative insults and neuroinflammation. | semanticscholar.org |

Cardiovascular System Research

The potential effects of this compound on the cardiovascular system have also been explored in preclinical animal models. spandidos-publications.commdpi.com

In a mouse model of middle cerebral artery occlusion (MCAO), this compound dose-dependently reduced brain infarct volume and ameliorated functional deficits. medchemexpress.com It also suppressed the mRNA expression of pro-inflammatory cytokines, including TNF-α and IL-1β, and inhibited the activation of microglia and astrocytes in the ischemic brain. medchemexpress.com Dietary supplementation of this compound in vivo has been shown to increase TERT expression in the heart, among other tissues. spandidos-publications.com

Metabolic Regulation Studies

Preclinical studies suggest that this compound may play a role in regulating metabolic processes, particularly lipid and glucose metabolism. In animal models, CAG has been observed to influence pathways associated with metabolic health.

Research in a high-fat diet-induced mouse model demonstrated that this compound treatment led to a reduction in lipid accumulation in the liver. researchgate.net This was accompanied by lower blood glucose and serum triglyceride levels. researchgate.net The mechanism for these effects may involve the activation of the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism. researchgate.netnih.gov In a mouse model of non-alcoholic steatohepatitis (NASH), this compound was also found to ameliorate hepatic steatosis. nih.gov Furthermore, in 3T3-L1 preadipocytes, this compound has been shown to inhibit lipid accumulation and the expression of key adipogenic factors. researchgate.net Some studies also suggest that this compound may improve glucose tolerance. nih.gov

Table 1: Summary of Preclinical Findings on this compound and Metabolic Regulation

| Model System | Key Findings | Potential Mechanism |

|---|---|---|

| High-fat diet-induced obese mice | Reduced liver lipid accumulation, lowered blood glucose and serum triglycerides. researchgate.net | Activation of farnesoid X receptor (FXR) signaling pathway. researchgate.netnih.gov |

| Methionine- and choline-deficient diet-induced NASH mice | Ameliorated hepatic steatosis. nih.gov | Enhancement of the FXR signaling pathway. nih.gov |

| 3T3-L1 preadipocytes | Inhibited lipid accumulation and expression of adipogenic factors. researchgate.net | Activation of calcium influx. nih.gov |

Immunomodulatory Investigations

This compound has been investigated for its potential to modulate the immune system in various preclinical models. These studies suggest that CAG can influence the activity of several types of immune cells and the production of signaling molecules called cytokines.

In vitro studies have shown that this compound can enhance the proliferative capacity of CD4+ and CD8+ T lymphocytes. nih.gov It has also been found to stimulate the production of cytokines such as interleukin-2 (B1167480) (IL-2), which is crucial for T-cell activation. darwin-nutrition.fr Furthermore, research suggests that this compound can increase the activity of natural killer (NK) cells and improve the CD4/CD8 ratio, which is an indicator of a balanced immune response. darwin-nutrition.fr In a rodent model of inflammatory bowel disease, treatment with Astragalus, from which this compound is derived, resulted in reduced activity of pro-inflammatory mediators like interleukin-1 beta (IL-1β) and TNF-α. mdpi.com Some studies also indicate that this compound can inhibit the production of several pro-inflammatory interleukins, including IL-1β, IL-6, and IL-12. mdpi.com

Table 2: Investigational Immunomodulatory Effects of this compound in Preclinical Models

| Model/System | Investigated Effect | Observed Outcome |

|---|---|---|

| Human CD4+ and CD8+ T cells (in vitro) | Proliferation and telomerase activity | Enhanced proliferative capacity and telomerase activity. nih.gov |

| Human lymphocytes (in vitro) | Cytokine production | Stimulated production of IL-2. darwin-nutrition.fr |

| Rodent model of inflammatory bowel disease | Inflammatory mediators | Reduced activity of IL-1β and TNF-α. mdpi.com |

| Preclinical models | Pro-inflammatory interleukins | Reduced production of IL-1β, IL-6, and IL-12. mdpi.com |

Studies on Tissue Regeneration and Repair Mechanisms

Preclinical research has explored the potential of this compound to support tissue regeneration and repair processes, particularly in the context of wound healing and cellular repair.

In vitro studies using human neonatal keratinocytes have shown that this compound can stimulate cell proliferation and migration, which are key processes in wound healing. nih.govkarger.com It was found to be the most effective compound among those tested at a specific concentration for inducing human keratinocyte proliferation. nih.gov The potential mechanism for these effects may be linked to the activation of telomerase and enhanced Wnt/β-catenin signaling in epidermal stem cells. mdpi.comresearchgate.net Furthermore, this compound has been investigated for its role in promoting recovery from brain injuries in both cell and animal experiments. nih.gov It has also been shown to support cellular repair by activating telomerase and protecting cells from stress and DNA-damaging conditions. globenewswire.comnih.gov

Table 3: Preclinical Research on this compound in Tissue Regeneration and Repair

| Model System | Focus of Study | Key Findings |

|---|---|---|

| Human neonatal keratinocytes | Wound healing | Stimulated cell proliferation and migration. nih.govkarger.com |

| In vivo wound healing model | Wound closure | A 5% preparation of CAG was most effective for wound healing. nih.gov |

| Epidermal stem cells | Cellular mechanisms | May enhance Wnt/β-catenin expression and telomerase activation. mdpi.comresearchgate.net |

| Cell and animal models of brain injury | Neuronal recovery | Promoted recovery from brain injuries. nih.gov |

Research on Age-Related Biological Processes

A significant area of preclinical research on this compound has focused on its potential to influence biological processes associated with aging. These studies have often centered on its ability to activate telomerase, an enzyme that plays a role in maintaining the length of telomeres. caringsunshine.com

Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division, a process linked to cellular senescence. caringsunshine.com Preclinical studies, primarily in cell cultures and animal models, have indicated that this compound can stimulate telomerase activity, potentially leading to increased telomere length and a delay in cellular senescence in some cell types. mdpi.comcaringsunshine.com For instance, in vitro studies on human T cells showed that this compound could moderately increase telomerase activity and inhibit the onset of cellular senescence. wikipedia.org In a mouse model of senescence, this compound treatment was associated with a reduction in markers of the senescence-associated secretory phenotype (SASP). mdpi.com Furthermore, this compound has been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells. mdpi.com

Table 4: this compound Research in Age-Related Biological Processes

| Model/System | Investigated Process | Observed Effects |

|---|---|---|

| Human CD4 and CD8 T cells (in vitro) | Cellular senescence | Moderately increased telomerase activity and inhibited the onset of senescence. wikipedia.org |

| Mouse model of senescence | Senescence-associated secretory phenotype (SASP) | Reduced markers of SASP and enhanced mitochondrial function. mdpi.com |

| Senescent IMR-90 and HELF cells | Senolytic activity | Selectively induced apoptosis in senescent cells. mdpi.com |

| Various cell types (in vitro) | Telomerase activation | Activates telomerase in a telomerase-dependent manner. nih.gov |

Bone Metabolism and Osteoclastogenesis Studies

Preclinical investigations have examined the effects of this compound on bone metabolism, with a particular focus on its potential to influence bone formation and resorption processes.

In animal models of age-related bone loss, this compound treatment has been shown to improve bone formation, reduce the number of osteoclasts (cells that break down bone tissue), and enhance bone microstructure and biomechanical properties. nih.gov In vitro studies using MC3T3-E1 osteoblastic cells demonstrated that this compound promotes cell viability, osteoblastic differentiation, and mineralization. nih.govresearchgate.net The potential mechanism for these effects may involve an increase in the expression of osteoactivin. nih.gov Furthermore, this compound has been found to inhibit the formation and function of osteoclasts by targeting RANKL-induced signaling pathways, including the NF-κB and calcium pathways. frontiersin.org It also promoted the Nrf2/Keap1/ARE pathway, which is involved in scavenging reactive oxygen species. frontiersin.org In a preclinical model of postmenopausal osteoporosis, this compound was also found to prevent bone loss. frontiersin.orgnih.gov

Table 5: Preclinical Findings on this compound and Bone Metabolism

| Model System | Area of Investigation | Key Findings |

|---|---|---|

| D-galactose-treated and aged rats | Age-related bone loss | Improved bone formation, reduced osteoclast number, enhanced bone microstructure and biomechanical properties. nih.gov |

| MC3T3-E1 osteoblastic cells (in vitro) | Osteoblastic differentiation | Promoted cell viability, differentiation, and mineralization. nih.govresearchgate.net |

| Ovariectomized (OVX) mice | Postmenopausal osteoporosis | Prevented bone loss. frontiersin.orgnih.gov |

Liver Health and Fibrosis Modulation

The potential effects of this compound on liver health, including its role in modulating liver fibrosis, have been explored in preclinical studies.

In a mouse model of carbon tetrachloride-induced liver fibrosis, this compound demonstrated hepatoprotective efficacy and alleviated the progression of fibrosis. mdpi.com Animal studies have also shown that this compound can reduce high-fat diet-induced lipid accumulation in the liver. nih.govresearchgate.net The potential mechanisms for these hepatoprotective effects are thought to involve the activation of the farnesoid X receptor (FXR) signaling pathway. nih.govresearchgate.net In addition to its effects on fibrosis and lipid accumulation, this compound has been reported to have broader liver-protective properties. researchgate.net

Table 6: Investigational Effects of this compound on Liver Health in Preclinical Models

| Model System | Condition | Observed Effects |

|---|---|---|

| Carbon tetrachloride-induced liver fibrosis mice | Liver fibrosis | Alleviated the progression of liver fibrosis. mdpi.com |

| High-fat diet-induced obese mice | Hepatic lipid accumulation | Reduced lipid accumulation in the liver. nih.govresearchgate.net |

Anti-Inflammatory and Antioxidative Properties

This compound has demonstrated both anti-inflammatory and antioxidative properties in a variety of preclinical models. These activities are often interconnected and contribute to its other observed biological effects.

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-12. mdpi.com It has also been shown to suppress the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com In a mouse model of spinal cord injury, this compound reduced the inflammatory response at the injury site. nih.gov

In terms of its antioxidative properties, this compound has been shown to up-regulate total antioxidant capacity and superoxide (B77818) dismutase activity in a mouse model of senescence. nih.govspandidos-publications.com In a mouse model of Alzheimer's disease, this compound reduced oxidative stress by decreasing levels of reactive oxygen species (ROS) and lipid peroxidation. researchgate.netnih.gov The mechanism for these antioxidant effects may be related to the activation of the Nrf2/HO-1 pathway, which plays a crucial role in regulating redox balance. researchgate.netnih.gov

Table 7: Preclinical Evidence of Anti-Inflammatory and Antioxidative Properties of this compound

| Property | Model System | Key Findings |

|---|---|---|

| Anti-inflammatory | In vitro and in vivo models | Inhibited production of pro-inflammatory cytokines (IL-1β, IL-6, IL-12). mdpi.com |

| Anti-inflammatory | Mouse model of spinal cord injury | Reduced inflammatory response at the injury site. nih.gov |

| Antioxidative | D-galactose-induced senescence mouse model | Up-regulated total antioxidant capacity and superoxide dismutase activity. nih.govspandidos-publications.com |

Structure Activity Relationship Sar and Synthetic Derivative Research of Cycloastragenol

Elucidation of Critical Structural Motifs for Biological Activity

The biological activity of cycloastragenol (B1669396) is intrinsically linked to its unique and complex chemical structure. The core of this molecule is a cycloartane-type triterpenoid (B12794562) skeleton, which is a tetracyclic system with a distinctive 9,19-cyclopropane ring. researchgate.nettandfonline.com This rigid, steroidal framework is considered fundamental to its various pharmacological effects.

Research into the structural modifications of this compound has begun to shed light on the importance of specific functional groups and structural features. For instance, the hydroxyl groups at various positions on the steroid skeleton are key sites for metabolic reactions and chemical modifications that can significantly alter biological activity. nih.gov While extensive research is still needed to fully map the SAR, the integrity of the cycloartane (B1207475) nucleus, including the fragile 9,19-cyclopropane ring, appears to be a significant factor for many of its biological functions. tandfonline.comtpcj.org However, some studies have also explored derivatives created through the opening of this ring, suggesting that different parts of the molecule may contribute to its wide range of activities. tpcj.org Molecular docking studies have also been employed to understand the interaction of this compound with biological targets, such as the protein Keap1, highlighting the importance of specific amino acid interactions with the compound's structure. researchgate.net

Design and Synthesis of this compound Analogs and Derivatives for Research

To investigate the SAR and to potentially enhance the therapeutic properties of this compound, researchers have employed various strategies to design and synthesize a range of analogs and derivatives. researchgate.netnih.gov These modifications are typically achieved through semi-synthesis, starting with this compound isolated from natural sources. yok.gov.tr

Common chemical modification strategies include:

Oxidation, Acylation, Alkylation, and Condensation: These reactions target the hydroxyl groups of this compound to produce a variety of derivatives. researchgate.nettpcj.orgnih.gov For example, acetylation with acetic anhydride (B1165640) yields acetylated derivatives. tpcj.org

Ring-Opening Reactions: The characteristic 9,19-cyclopropane ring can be opened to create derivatives like astragalosol. tpcj.org

Baeyer-Villiger Oxidation: This reaction has been used to modify the A-ring of the this compound framework, leading to the formation of 3,5-seco-triterpenoid ester derivatives. tpcj.org

Oligonucleotide Conjugation: To overcome issues like poor water solubility, this compound has been incorporated into oligonucleotides via a synthesized phosphoramidite (B1245037) module, creating novel conjugates for targeted delivery and study. frontiersin.orgnih.gov

Another powerful method for generating novel derivatives is microbial transformation . This biotechnological approach utilizes the enzymatic machinery of microorganisms, such as fungi, to perform highly specific reactions that are often difficult to achieve through conventional chemical synthesis. tandfonline.comtpcj.org Fungi like Mucor subtilissimus and Aspergillus oryzae have been shown to catalyze reactions such as hydroxylation, carbonylation, acetylation, and even ring expansion on the this compound scaffold, producing a diverse array of metabolites for biological screening. tandfonline.com For instance, Mucor subtilissimus can catalyze reactions while leaving the fragile cyclopropane (B1198618) ring intact, whereas Aspergillus oryzae can induce ring expansion. tandfonline.com

Comparative Biological Activity Profiling of this compound Derivatives

A primary goal of synthesizing this compound derivatives is to compare their biological activities against the parent compound, aiming for enhanced potency, selectivity, or novel functions. Numerous studies have screened these derivatives for a range of effects.

For example, a study involving 27 semi-synthetic this compound derivatives found that most showed protective activity against tert-butyl hydroperoxide (t-BHP)-induced cell damage, with some effectively reducing reactive oxygen species (ROS) and malondialdehyde (MDA) formation. researchgate.net In another investigation, five sapogenol analogues, including three this compound derivatives, exhibited strong inhibitory activity on the NF-κB signaling pathway, which is implicated in inflammation-induced carcinogenesis. nih.gov

Recent research has focused on novel derivatives obtained through biotransformation that act as potent telomerase activators. biorxiv.org Six such derivatives were found to enhance hTERT protein levels more effectively than this compound itself. biorxiv.org These derivatives also demonstrated enhanced NRF2 nuclear activity at significantly lower concentrations than the parent compound, leading to the upregulation of cytoprotective enzymes and mitigation of oxidative stress. biorxiv.orgbiorxiv.org Furthermore, these derivatives markedly increased the activity of the β1 and β5 subunits of the proteasome, which is crucial for maintaining protein homeostasis. biorxiv.org

The table below summarizes the comparative activities of selected this compound derivatives from various research studies.

| Derivative Type | Modification Method | Key Biological Activity Finding | Reference |

| Oxidized, Acylated, Alkylated Derivatives | Chemical Synthesis | Most derivatives inhibited t-BHP-induced cell damage; some reduced ROS and MDA formation. | researchgate.net |

| NF-κB Inhibitory Derivatives | Chemical Synthesis | Derivatives 3, 4, and 5 showed strong inhibition of NF-κB transcriptional activation. | nih.gov |

| Biotransformed Derivatives | Microbial Transformation | Six derivatives were identified as potent telomerase activators with higher activity than this compound. | biorxiv.org |

| NRF2 Activating Derivatives | Biotransformation | Derivatives 1 and 3 increased nuclear NRF2 activity at low nanomolar concentrations (0.1-0.5 nM), more potent than this compound. | biorxiv.org |

| Proteasome Enhancing Derivatives | Biotransformation | Markedly increased proteasome activity, particularly in the β1 and β5 subunits. | biorxiv.org |

| Oligonucleotide Conjugate (ON-CAG) | Solid-Phase Synthesis | Retained the renoprotective effect of this compound, reducing expression of kidney injury biomarkers KIM-1 and IL-18. | frontiersin.org |

| Metabolites from Mucor subtilissimus | Microbial Transformation | Most metabolites significantly extended the lifespan of Caenorhabditis elegans. | tandfonline.com |

Methodologies for Derivative Screening and Characterization

The evaluation of newly synthesized this compound derivatives requires a suite of sophisticated analytical and biological techniques to determine their structure and function.

Structural Characterization: The precise chemical structure of each derivative must be unequivocally established. The primary methods used for this purpose include:

Spectroscopic Techniques: Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HR-MS), are fundamental for elucidating the molecular structure. researchgate.nettandfonline.com

2D NMR Techniques: For complex structures, two-dimensional NMR techniques such as COSY, HMBC, HMQC, and NOESY are employed to determine the connectivity and spatial arrangement of atoms. acs.org

Biological Activity Screening: A variety of in vitro assays are used to screen derivatives for specific biological activities and to compare their potency to the parent this compound. Common methodologies include:

Cell Viability and Proliferation Assays: Assays like the CCK-8 and WST1/Xcelligence methods are used to assess the effects of derivatives on cell growth and cytotoxicity. researchgate.netmdpi.com

Reporter Gene Assays: Luciferase reporter assays are frequently used to measure the activity of specific signaling pathways, such as the inhibition of NF-κB transcriptional activity. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the levels of specific proteins, such as cytokines (IL-1β, TNF-α) or biomarkers of cell injury (KIM-1, IL-18). frontiersin.orgtreemed.cz

Oxidative Stress Assays: The intracellular production of reactive oxygen species (ROS) is often measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). mdpi.com

Proteasome Activity Assays: The activity of different proteasome subunits can be determined using specific fluorogenic substrates. biorxiv.org

Telomerase Activity Assays: Telomerase activity can be examined using methods like the telomerase activity ELISA kit. biorxiv.org

Immunoblotting (Western Blot): This technique is used to detect and quantify the levels of specific proteins involved in various cellular pathways, such as IκB, Akt, and p53, to understand the mechanism of action. mdpi.com

Pharmacokinetic and Pharmacodynamic Pk/pd Investigations of Cycloastragenol in Preclinical Systems

Absorption and Distribution Studies in Model Organisms

Preclinical research indicates that cycloastragenol (B1669396) is readily absorbed and distributed in biological systems. nih.govsci-hub.se In vitro studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that this compound can pass through these cell layers via passive diffusion. nih.govselleckchem.com

Following administration in rat models, this compound has been shown to distribute to various tissues. nih.gov While the liver is a primary site of metabolism, the compound's presence has also been noted in other organs. nih.gov A comparative analysis of this compound's metabolizing capacity in different rat tissues revealed that the metabolic activity in the heart, spleen, lung, and kidney was lower than that observed in the liver. nih.govspandidos-publications.com Dietary supplementation in mice has been found to increase the expression of telomerase reverse transcriptase (TERT), a target of this compound, in tissues including the bone marrow, lungs, heart, brain, and liver. nih.gov

The oral bioavailability of this compound has been quantified in rat models. One study reported an oral bioavailability of approximately 25.70% when administered at a dose of 10 mg/kg. researchgate.netfrontiersin.orgtandfonline.comnih.gov This is notably higher than that of its precursor, astragaloside (B48827) IV, which has a reported bioavailability of 2.2%. frontiersin.orgtandfonline.com Despite its efficient absorption through the intestinal epithelium, the oral bioavailability of this compound may be limited by extensive first-pass metabolism in the liver. nih.govspandidos-publications.com

Pharmacokinetic parameters of this compound have been determined in rats following oral administration at different doses. The time to reach maximum plasma concentration (Tmax) and the elimination half-life (t1/2) have been documented. sci-hub.seselleckchem.com

Table 1: Pharmacokinetic Parameters of this compound in Rats After Single Oral Administration

| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) |

|---|---|---|---|

| 10 | 2.06 ± 0.58 | 180.95 ± 48.01 | 5.23 ± 1.55 |

| 20 | 1.48 ± 0.36 | 316.32 ± 55.23 | 7.33 ± 3.03 |

| 40 | 2.35 ± 1.17 | 566.67 ± 71.66 | 6.06 ± 3.42 |

Data represents mean ± standard deviation. Source: sci-hub.seselleckchem.comtandfonline.com

Metabolism and Excretion Pathways in Preclinical Organisms